(R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group and an ethanamine side chain. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in receptor studies. Its ability to interact with specific receptors makes it valuable for studying signal transduction pathways and receptor-ligand interactions.
Medicine
In medicine, ®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride has potential therapeutic applications. It may serve as a precursor for the development of drugs targeting neurological disorders or other conditions where modulation of receptor activity is beneficial.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) highlights its importance in drug manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine, which serves as the core structure.
Substitution Reaction: An ethanamine group is introduced to the 4-position of the pyridine ring through a substitution reaction. This can be achieved using reagents such as ethylamine under controlled conditions.
Resolution of Enantiomers: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Formation of Dihydrochloride Salt: Finally, the ®-1-(2-Methoxypyridin-4-yl)ethanamine is reacted with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for chiral resolution and salt formation can enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring.
Substitution: The ethanamine side chain can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates.
Major Products
Oxidation: Formation of 2-methoxypyridine-4-carboxylic acid.
Reduction: Formation of ®-1-(2-Methoxypiperidin-4-yl)ethanamine.
Substitution: Formation of various substituted ethanamine derivatives.
Mechanism of Action
The mechanism of action of ®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: A simpler analog lacking the ethanamine side chain.
1-(2-Methoxypyridin-4-yl)ethanamine: The non-chiral version of the compound.
(S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride: The enantiomeric counterpart.
Uniqueness
®-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or non-chiral analogs. This chiral specificity is crucial in applications where enantiomeric purity affects the efficacy and safety of the compound.
Properties
IUPAC Name |
(1R)-1-(2-methoxypyridin-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKGPAMFFJTIDG-QYCVXMPOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.